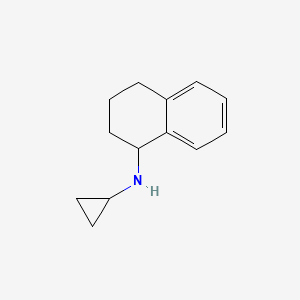

N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Historical Perspectives and Evolution of Research on Substituted Tetrahydronaphthalenes

The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a bicyclic hydrocarbon that has long captured the attention of chemists. researchgate.netresearchgate.net Its partially saturated nature provides a rigid, three-dimensional structure that is often exploited in drug design to lock in specific conformations for optimal interaction with biological targets. researchgate.net Research into substituted tetralins has a rich history, with early investigations focusing on their synthesis and basic chemical reactivity. researchgate.net

Over the decades, the focus has shifted towards the medicinal applications of tetralin derivatives. researchgate.net The tetralin scaffold is a key structural component in a variety of biologically active compounds, including antidepressants like sertraline, and has been explored for its potential in treating a range of conditions. researchgate.netresearchgate.net The evolution of research in this area has been marked by the development of sophisticated synthetic methodologies to create a diverse array of substituted tetralins, enabling detailed structure-activity relationship (SAR) studies. researchgate.net

The Unique Role of Cyclopropylamine (B47189) Moieties in Contemporary Organic Chemistry

In medicinal chemistry, the incorporation of a cyclopropylamine group can lead to improvements in a compound's pharmacological profile, including enhanced potency, metabolic stability, and cell permeability. hyphadiscovery.com The cyclopropyl (B3062369) group is found in a number of approved drugs and is considered a "bioisostere" for other functional groups, meaning it can mimic their spatial and electronic properties while offering distinct advantages. nih.gov The synthesis of cyclopropylamines has been an active area of research, with numerous methods developed to introduce this valuable functionality into organic molecules. thieme-connect.comgoogle.com

N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine as a Model System for Chemical Investigations

While direct studies employing this compound as a model system are scarce, its structure suggests it could be a valuable tool for various chemical investigations. The combination of the rigid tetralin core and the reactive cyclopropylamine unit allows for the systematic study of how these two fragments influence each other's properties.

For instance, it could serve as a model for studying the impact of the N-cyclopropyl group on the stereochemistry of reactions at the C1 position of the tetralin ring. Furthermore, the compound could be used to investigate the metabolism of N-cyclopropylamines, a topic of importance in drug development due to the potential for ring-opening reactions mediated by metabolic enzymes. hyphadiscovery.com

Overview of Current Research Trajectories and Gaps in the Study of this compound

Current research on related compounds, such as other N-substituted aminotetralins and various cyclopropylamine-containing molecules, offers insights into potential research directions for this compound. The exploration of its biological activity is a significant research gap. Given the known central nervous system effects of many aminotetralin derivatives, investigating the neurological and psychiatric potential of this compound would be a logical step. wikipedia.org

Furthermore, a detailed investigation of its physicochemical properties, such as its pKa, lipophilicity, and metabolic stability, is needed to understand its potential as a drug candidate or a chemical probe. The development of efficient and stereoselective synthetic routes to this compound and its analogs also represents an important area for future research. A deeper understanding of its fundamental chemical reactivity, including the reactivity of the cyclopropyl ring under various conditions, would also be of value to the broader chemistry community.

Physicochemical Properties of Parent Moieties

| Property | Tetralin | Cyclopropylamine |

|---|---|---|

| Formula | C10H12 | C3H7N |

| Molar Mass | 132.20 g/mol | 57.09 g/mol |

| Boiling Point | 207 °C | 49-50 °C |

| Density | 0.970 g/cm³ | 0.824 g/cm³ |

| Solubility in Water | Insoluble | Miscible |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-6-12-10(4-1)5-3-7-13(12)14-11-8-9-11/h1-2,4,6,11,13-14H,3,5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZRGGFLCZZKQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Cyclopropyl 1,2,3,4 Tetrahydronaphthalen 1 Amine

Strategies for the Construction of the 1,2,3,4-Tetrahydronaphthalene Core

The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a common motif in a variety of biologically active compounds. Its synthesis has been the subject of extensive research, leading to the development of numerous innovative and efficient methods.

Enantioselective and Diastereoselective Routes to Substituted Tetrahydronaphthalenes

The stereochemical configuration of substituted tetrahydronaphthalenes is crucial for their biological activity. Consequently, the development of enantioselective and diastereoselective synthetic routes is of paramount importance.

One notable approach involves the diastereoselective and enantioselective reduction of tetralin-1,4-dione. The use of different reducing agents allows for the selective formation of either the cis- or trans-diol. For instance, L-Selectride has been shown to preferentially yield the cis-diol, while Red-Al favors the formation of the trans-diol. Furthermore, highly enantioselective Corey-Bakshi-Shibata (CBS) reductions can afford the trans-diol with excellent enantiomeric excess. This method provides a valuable entry point to chiral 1,4-disubstituted tetralins.

The following table summarizes the diastereoselectivity of various reducing agents in the reduction of tetralin-1,4-dione:

| Reducing Agent | Diastereomeric Ratio (cis:trans) |

| L-Selectride | 84:16 |

| Red-Al | 13:87 |

| NaBH4 | Lower diastereoselectivity |

| LiAlH4 | Lower diastereoselectivity |

| BH3 | Lower diastereoselectivity |

This table presents data on the diastereoselective reduction of tetralin-1,4-dione, a precursor to substituted tetrahydronaphthalenes.

Catalytic Approaches to Tetrahydronaphthalene Ring Formation

Catalytic methods offer an efficient and atom-economical approach to the synthesis of the tetrahydronaphthalene core. A variety of transition metal catalysts have been employed for this purpose.

An iron(III)-catalyzed strategy provides a mild and efficient route to functionalized tetrahydronaphthalenes. escholarship.org This method is operationally simple and distinct from traditional [4+2]-cycloaddition reactions. escholarship.org The reaction is believed to proceed through pyran intermediates that undergo an iron(III)-catalyzed Friedel-Crafts alkylation to yield the desired tetrahydronaphthalene products in high yields. escholarship.org

Another widely used catalytic method is the hydrogenation of naphthalene. atamanchemicals.com This reaction is typically carried out in the presence of a platinum catalyst. atamanchemicals.com By controlling the reaction conditions, the hydrogenation can be stopped at the tetralin stage, avoiding over-hydrogenation to decalin. atamanchemicals.com

A palladium(II)-catalyzed cyclative C(sp³)–H/C(sp²)–H coupling reaction has also been developed for the synthesis of tetralins from free aliphatic acids. nih.gov This reaction utilizes a cyclopentane-based mono-N-protected β-amino acid ligand and sodium percarbonate as the oxidant. nih.gov

The following table highlights different catalytic systems for tetralin synthesis:

| Catalyst System | Reaction Type | Key Features |

| FeCl3 | Friedel-Crafts Alkylation | Mild conditions, high yields |

| Platinum | Hydrogenation | Control of hydrogenation level |

| Pd(II) / MPAA Ligand | C-H Activation | Use of free carboxylic acids |

This table provides an overview of various catalytic methods for the synthesis of the tetrahydronaphthalene core.

Multi-component Reactions in Tetrahydronaphthalene Synthesis

Multi-component reactions (MCRs) provide a powerful tool for the rapid construction of complex molecules in a single step. An unexpected nitrogen deletion in isoindolines has been shown to trigger a Diels-Alder cycloaddition, facilitated by the in situ formation of ortho-xylylene, to yield tetralin derivatives. acs.org This discovery has led to the development of a new strategy for synthesizing substituted tetralins by employing an isoindoline, a nitrogen deletion reagent (anomeric amide), and various dienophiles in a cascade reaction. acs.org This method offers a novel pathway for the synthesis and diversification of the tetralin scaffold. acs.org

Installation and Functionalization of the N-Cyclopropylamine Unit

Stereoselective Introduction of the Cyclopropyl (B3062369) Group

The stereoselective synthesis of cyclopropylamines is a challenging but important area of research. One approach involves the reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents. rsc.org This method leads to the formation of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. rsc.org The N-sulfinyl group can then be removed to provide the desired N-unprotected 1-substituted cyclopropylamines. rsc.org

Another strategy for the asymmetric synthesis of cyclopropylamines utilizes tandem methods for the catalytic asymmetric preparation of enantioenriched β-hydroxy (E)-enamines and their subsequent cyclopropanation. nih.gov The intermediate zinc β-alkoxy enamines can undergo a tandem cyclopropanation to afford amino cyclopropyl carbinols with three continuous stereocenters in a one-pot procedure with good yields and high enantioselectivities. nih.gov

The following table summarizes key aspects of stereoselective cyclopropylamine (B47189) synthesis:

| Method | Chiral Auxiliary/Catalyst | Key Intermediate | Stereocontrol |

| Grignard Reaction | N-sulfinyl group | Cyclopropylideneamine | Diastereoselective |

| Tandem Cyclopropanation | Enantioenriched amino alcohol | Zinc β-alkoxy enamine | Enantioselective |

This table outlines two distinct methods for the stereoselective synthesis of cyclopropylamines.

Amination Reactions and Regioselectivity at the Naphthalene Scaffold

The introduction of the amine functionality onto the tetrahydronaphthalene scaffold is a crucial step. The regioselectivity of this reaction is highly dependent on the starting material and the reaction conditions.

The amination of 1-tetralone (B52770) often occurs at the α-position to the carbonyl group. The methylene (B1212753) group in the α-position to the keto group is particularly reactive. wikipedia.org The oxime of 1-tetralone can react with acetic anhydride, leading to aromatization and the formation of N-(1-naphthyl)acetamide. wikipedia.org

For the synthesis of N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine, a common strategy involves the reductive amination of 1-tetralone with cyclopropylamine. This reaction directly installs the N-cyclopropylamine group at the 1-position of the tetrahydronaphthalene ring. The regioselectivity is dictated by the position of the carbonyl group in the starting tetralone.

Advanced Coupling Reactions for N-C Bond Formation

The formation of the nitrogen-carbon (N-C) bond is a pivotal step in the synthesis of this compound. Modern organic synthesis has seen the advent of powerful coupling reactions that facilitate this transformation with high efficiency and broad substrate scope. Among these, the Buchwald-Hartwig amination and the Ullmann condensation are particularly prominent. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone for the formation of C-N bonds. wikipedia.orglibretexts.org It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

For the synthesis of this compound, this would typically involve the coupling of 1-halo-1,2,3,4-tetrahydronaphthalene with cyclopropylamine. The choice of palladium precursor, ligand, base, and solvent is critical for optimizing the reaction yield and purity. Various generations of phosphine-based ligands, such as those from the Buchwald and Hartwig groups, have been developed to enhance the reaction's scope and efficiency. wikipedia.orgrsc.org

Table 1: Key Parameters in Buchwald-Hartwig Amination for this compound Synthesis

| Parameter | Options | General Considerations |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used, but Pd(0) sources like Pd₂(dba)₃ can also be effective. beilstein-journals.org |

| Ligand | Buchwald ligands (e.g., XPhos, SPhos), Hartwig ligands (e.g., Josiphos) | The choice of ligand is crucial and depends on the specific substrates. Bulky, electron-rich phosphine (B1218219) ligands are generally preferred. rsc.org |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. beilstein-journals.org |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are typically used. acsgcipr.org |

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine. wikipedia.org While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications have made it a more viable and milder alternative to palladium-catalyzed methods. organic-chemistry.orgnih.gov The use of ligands, such as diamines or amino acids, can significantly accelerate the reaction and improve yields. nih.gov

In the context of synthesizing this compound, the Ullmann reaction would involve reacting 1-halo-1,2,3,4-tetrahydronaphthalene with cyclopropylamine in the presence of a copper catalyst and a base.

Table 2: Comparison of Buchwald-Hartwig Amination and Ullmann Condensation

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium wikipedia.org | Copper wikipedia.org |

| Reaction Conditions | Generally milder wikipedia.org | Traditionally harsh, but modern methods are milder wikipedia.orgorganic-chemistry.org |

| Substrate Scope | Very broad wikipedia.org | Can be more limited, but improving wikipedia.org |

| Cost | Palladium is a precious metal acsgcipr.org | Copper is more abundant and less expensive nih.gov |

Chemo-, Regio-, and Stereoselective Control in the Synthesis of this compound

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in modern organic synthesis to ensure the desired product is formed with high purity, minimizing the need for extensive purification steps.

Chemoselectivity: In molecules with multiple reactive sites, chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound, particularly when starting with functionalized tetralone precursors, protecting group strategies may be necessary to ensure that the desired amination occurs without side reactions.

Regioselectivity: Regioselectivity is the control of where a reaction occurs on a molecule. For instance, in the amination of a di-substituted tetralin, the reaction conditions can be tuned to favor the formation of the desired regioisomer. The choice of catalyst and ligand in coupling reactions can significantly influence the regioselectivity of the C-N bond formation. aalto.fi

Stereoselectivity: this compound possesses a chiral center at the C1 position of the tetralin ring. Therefore, controlling the stereochemistry to produce a single enantiomer is often a critical goal, especially in pharmaceutical applications. This can be achieved through several strategies:

Asymmetric Hydrogenation: The reduction of an enamine precursor derived from 1-tetralone and cyclopropylamine using a chiral catalyst can lead to the enantioselective formation of the desired amine.

Kinetic Resolution: A racemic mixture of the amine can be resolved by reacting it with a chiral resolving agent, leading to the separation of the two enantiomers.

Chiral Auxiliaries: The use of a chiral auxiliary can direct the stereochemical outcome of a reaction, which can then be removed in a subsequent step. researchgate.net

Recent advances in catalysis have led to the development of highly enantioselective methods for the synthesis of chiral amines. nih.govnih.gov For example, rhodium-catalyzed asymmetric hydroformylation of cyclopropyl-functionalized alkenes has shown high chemo-, regio-, and enantioselectivity. researchgate.net While not a direct synthesis of the target molecule, these advanced methods highlight the potential for developing highly stereoselective routes.

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound is crucial for environmental sustainability. mdpi.comjocpr.com

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. jocpr.com Similarly, using less toxic and more environmentally benign reagents is a key goal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. mdpi.comnih.gov

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in small amounts and can be recycled and reused. researchgate.net The development of more efficient and recyclable catalysts for the C-N bond-forming reactions discussed above is an active area of research.

Waste Reduction: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts. researchgate.net

Recent research has focused on developing greener synthetic routes for amines. mdpi.com For instance, copper-catalyzed Ullmann-type reactions are being explored as a more sustainable alternative to palladium-catalyzed methods due to the higher abundance and lower cost of copper. mdpi.com Furthermore, performing these reactions in greener solvents or even under solvent-free conditions is a significant step towards more sustainable chemical manufacturing. mdpi.com

Table 3: Green Chemistry Approaches in the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Utilizing highly efficient and recyclable palladium or copper catalysts for C-N bond formation. acsgcipr.org |

| Alternative Solvents | Exploring the use of water, ionic liquids, or bio-solvents to replace traditional volatile organic compounds. jocpr.com |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov |

| Renewable Feedstocks | Investigating the use of bio-derived starting materials where possible. jocpr.com |

Mechanistic Investigations of Chemical Transformations Involving N Cyclopropyl 1,2,3,4 Tetrahydronaphthalen 1 Amine

Reactivity Patterns of the Tetrahydronaphthalene-1-amine Moiety

The chemical reactivity of N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine is dictated by the distinct functionalities within its structure: the secondary amine and the tetrahydronaphthalene core. The tetrahydronaphthalene-1-amine moiety, as a whole, exhibits reactivity characteristic of both aliphatic amines and substituted aromatic compounds.

The secondary amine group possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. Consequently, it can readily participate in a variety of common amine reactions. These include:

N-Alkylation and N-Acylation: The amine can react with alkyl halides or acylating agents to form tertiary amines or amides, respectively. Polyalkylation can occur, potentially leading to a quaternary ammonium salt if excess alkyl halide is used mnstate.edu.

Reaction with Carbonyl Compounds: It can react with aldehydes and ketones to form an unstable aminol intermediate, which can then dehydrate to form an iminium ion mnstate.edu.

Salt Formation: As a base, the amine group reacts with acids to form ammonium salts mnstate.edu.

The tetrahydronaphthalene scaffold consists of a fused benzene (B151609) ring and a cycloalkane-like ring.

Aromatic Ring Reactivity: The benzene ring portion is susceptible to electrophilic aromatic substitution reactions. The position of the amino group (an ortho-, para-director) influences the regioselectivity of these substitutions.

Alicyclic Ring Reactivity: The hydrogenated ring can undergo reactions typical of cycloalkanes, such as free-radical halogenation. Oxidation of the benzylic position is also a common transformation for tetralin derivatives, which can lead to the formation of α-tetralone researchgate.netnih.gov.

Skeletal Transformations: Under specific conditions, the core structure can be synthesized or altered through cascade reactions. For instance, substituted tetralins can be formed via a nitrogen deletion/Diels-Alder cascade from isoindoline precursors, which proceeds through the in-situ formation of an ortho-xylylene intermediate acs.orgnih.govnih.gov.

Influence of the N-Cyclopropyl Group on Reaction Pathways and Selectivity

The N-cyclopropyl group introduces significant electronic and steric effects that profoundly influence the reactivity of the amine, often directing reaction pathways toward outcomes not observed with simple N-alkyl amines. The inherent ring strain and unique electronic properties of the cyclopropyl (B3062369) ring are key to its influence.

Susceptibility to Ring Opening: The three-membered ring is strained and susceptible to cleavage under various conditions, including acidic environments or oxidative processes hyphadiscovery.comresearchgate.net. This reactivity can be exploited in synthetic methodologies. For example, in the presence of nitrous acid, N-cyclopropyl-N-alkylanilines undergo selective cleavage of the cyclopropyl group from the nitrogen atom, a reaction that proceeds through an amine radical cation intermediate researchgate.net.

Stabilization of Radical Cations and Single Electron Transfer (SET) Pathways: The cyclopropyl group can stabilize an adjacent radical cation, facilitating single electron transfer (SET) mechanisms. Photochemical activation of N-aryl cyclopropylamines in the presence of α,β-unsaturated carbonyl systems can initiate a formal [3+2] cycloaddition without the need for external photocatalysts chemrxiv.org. This transformation is initiated by the formation of a nitrogen-centered radical, which triggers the β-scission of the cyclopropane ring chemrxiv.org. The electron density of the aryl amine can influence the efficiency of this SET process chemrxiv.org.

Modulation of Oxidative Metabolism: In biochemical contexts, the cyclopropyl group can have a dual influence. The high C-H bond dissociation energy of the cyclopropyl ring can reduce its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes hyphadiscovery.com. However, when attached directly to an amine, the cyclopropylamine (B47189) moiety can undergo CYP-mediated bioactivation to form reactive, ring-opened intermediates that may form covalent adducts with proteins hyphadiscovery.com.

The table below summarizes the influence of the N-cyclopropyl group on different reaction types.

| Reaction Type | Influence of N-Cyclopropyl Group | Typical Products |

| Nitrosation | Promotes selective C-N bond cleavage of the cyclopropyl group. | N-nitrosoaniline (with loss of the cyclopropyl group), cyclopropane ring-opened byproducts (e.g., cinnamaldehyde from a phenylcyclopropyl group) researchgate.net. |

| Photochemical Cycloaddition | Enables formal [3+2] cycloaddition via a Single Electron Transfer (SET) mechanism and subsequent ring opening. | N-arylaminocycloalkyl compounds chemrxiv.orgrsc.org. |

| Oxidative Metabolism (CYP-mediated) | Can lead to bioactivation through oxidation of the cyclopropylamine moiety. | Ring-opened reactive intermediates, hydroxylated metabolites, GSH conjugates hyphadiscovery.com. |

Elucidation of Reaction Intermediates and Transition States in this compound Chemistry

The unique reaction pathways involving the N-cyclopropylamine moiety are characterized by the formation of specific, often transient, intermediates and transition states. Understanding these species is crucial for elucidating the reaction mechanisms.

Amine Radical Cations: A key intermediate in both chemical and metabolic transformations is the amine radical cation. Its formation is a critical first step in reactions initiated by single electron transfer (SET) chemrxiv.org. In the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid, the selective cleavage of the cyclopropyl group is explained by the formation of an amine radical cation, which then undergoes rapid opening of the cyclopropyl ring researchgate.net.

Iminium Ions and Carbon-Centered Radicals: The opening of the cyclopropyl ring in the radical cation intermediate leads to a distonic radical cation, which can be described as an iminium ion with a C-centered radical. This highly reactive species can then combine with other reagents in the mixture (such as nitric oxide) or be further oxidized researchgate.net.

Diradical Intermediates: In skeletal transformations related to the tetralin core, diradical intermediates play a role. The synthesis of tetralins from isoindolines via nitrogen deletion involves the formation of a diradical pair stabilized by the benzene ring following nitrogen extrusion from an isodiazene intermediate acs.org. This diradical rearranges to form an ortho-xylylene, which then undergoes a Diels-Alder reaction acs.orgnih.gov.

Transition States in Cycloaddition: For cycloaddition reactions, the transition state involves the interaction between the open-ring intermediate derived from the cyclopropylamine and the reaction partner (e.g., an olefin). The stereoselectivity of these reactions is determined by the geometry of this transition state. In asymmetric cycloadditions, chiral catalysts can induce enantioface differentiation by interacting with one of the reaction partners in the transition state rsc.org.

Kinetic and Thermodynamic Profiling of this compound Reactions

A complete kinetic and thermodynamic profile for reactions involving this compound is not extensively detailed in the available literature. However, general principles and data from related compounds allow for a qualitative understanding of the factors governing these reactions.

Kinetics: The rates of reactions are heavily influenced by the stability of the intermediates and the energy of the transition states.

Rate of Ring Opening: The rate of cyclopropane ring opening in the radical cation intermediate is a critical kinetic parameter. For the radical cation of N-cyclopropyl-N-methylaniline, this ring-opening has a rate constant of 4.1 × 10⁴ s⁻¹ researchgate.net. However, this rate can be competitive with other processes, such as deprotonation of the radical cation researchgate.net. The substitution on the cyclopropyl ring and the electronic nature of the aromatic system would be expected to modulate this rate.

Activation Barriers: Reactions proceeding through high-energy intermediates, such as radicals and radical cations, often have significant activation barriers. Photochemical methods provide the energy needed to overcome these barriers to initiate reactions like the [3+2] cycloaddition chemrxiv.org.

The table below presents known kinetic data for a related compound.

| Compound | Process | Rate Constant (k) | Conditions |

| N-cyclopropyl-N-methylaniline radical cation | Cyclopropane ring opening | 4.1 × 10⁴ s⁻¹ | Not specified researchgate.net |

Ring Strain: The cyclopropyl group possesses significant ring strain (approximately 27 kcal/mol). Reactions that involve the opening of this ring are often thermodynamically favorable, as they relieve this strain. This provides a strong driving force for many of the observed transformations.

Influence of Solvation: The choice of solvent can influence both kinetics and thermodynamics by differentially solvating the reactants, transition states, and products, particularly when charged intermediates are involved acs.org.

Advanced Structural Elucidation and Stereochemical Analysis of N Cyclopropyl 1,2,3,4 Tetrahydronaphthalen 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

No dedicated studies presenting high-resolution 1D or 2D NMR data (e.g., COSY, NOESY) for N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine could be identified. Typically, the ¹H NMR spectrum of this molecule would be expected to show distinct signals for the aromatic protons of the tetrahydronaphthalene ring, the aliphatic protons on the saturated portion of the ring system, and the characteristic upfield signals of the cyclopropyl (B3062369) group protons. The methine proton at the C1 position, being adjacent to both the nitrogen and the aromatic ring, would provide key structural information through its chemical shift and coupling constants. Advanced techniques like COSY would confirm proton-proton connectivities within the tetracyclic and cyclopropyl rings, while NOESY experiments would be crucial for determining through-space correlations, aiding in conformational analysis. However, without experimental data, any discussion of specific chemical shifts and coupling constants remains speculative.

X-ray Crystallographic Studies for Absolute and Relative Stereochemistry Determination and Conformational Analysis

The definitive three-dimensional structure of this compound has not been reported through X-ray crystallographic studies. Such an analysis would be the gold standard for unambiguously determining the molecule's solid-state conformation, including bond lengths, bond angles, and torsional angles. researchgate.net For this chiral molecule, crystallography on a single enantiomer or a diastereomeric salt would establish the absolute stereochemistry at the C1 chiral center. Furthermore, it would provide invaluable insight into the preferred orientation of the N-cyclopropyl group relative to the tetrahydronaphthalene scaffold and reveal intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Chiral Separation Techniques and Purity Assessment for Enantiomeric Forms

This compound possesses a stereocenter at the C1 position and therefore exists as a pair of enantiomers. However, specific methods for the chiral separation of these enantiomers are not described in the available literature. General approaches for resolving chiral amines often involve preparative high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), such as those based on polysaccharide derivatives. nih.gov The assessment of enantiomeric purity would subsequently be performed using analytical scale chiral HPLC or capillary electrophoresis. The development of such a method would require screening various CSPs and mobile phase conditions to achieve baseline separation of the (R)- and (S)-enantiomers. Without empirical data, the optimal conditions for resolution and purity analysis remain unknown.

Conformational Dynamics and Preferred Conformations of the this compound Scaffold

The conformational landscape of the this compound scaffold has not been a subject of published computational or experimental studies. The flexibility of the molecule arises from the puckering of the saturated portion of the tetralin ring, which typically adopts a half-chair conformation, and the rotation around the C1-N bond. science.gov The bulky cyclopropyl group attached to the amine would be expected to exert significant steric influence, favoring conformations that minimize steric hindrance. The two primary conformations would likely involve the cyclopropyl group being positioned in either a pseudo-axial or pseudo-equatorial orientation relative to the tetralin ring. Computational modeling, in conjunction with NMR techniques like NOESY, would be required to determine the relative energies of these conformers and the energy barriers to their interconversion. In the absence of such studies, the dynamic behavior and preferred three-dimensional structure of the molecule in solution are not established.

Computational and Theoretical Chemistry Studies on N Cyclopropyl 1,2,3,4 Tetrahydronaphthalen 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic properties of molecules. For N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine, DFT calculations can elucidate its electronic structure, reactivity, and predict various spectroscopic properties. Methods like B3LYP with basis sets such as 6-311G++(d,p) are commonly employed for these analyses. nih.govresearchgate.net

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. These frontier molecular orbitals show the distribution of electron density and are essential for understanding excitation properties, which are often π → π* in nature for aromatic systems. nih.gov

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. nih.gov Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 5.8 eV | Energy required to remove an electron |

| Electron Affinity | 0.9 eV | Energy released when an electron is added |

| Electronegativity (χ) | 3.35 eV | Measure of ability to attract electrons |

| Chemical Hardness (η) | 2.45 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.28 eV | Propensity to accept electrons |

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules. dovepress.com

These simulations solve Newton's equations of motion for a system of interacting particles, allowing researchers to observe the molecule's dynamic behavior. Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (Rg) to understand its compactness. dovepress.com

MD simulations are particularly valuable for exploring the conformational landscape of the flexible tetrahydronaphthalene ring and the orientation of the N-cyclopropyl group. The tetralin framework can adopt various conformations, such as twisted and bent forms, with specific energy minima. nih.gov By simulating the molecule's behavior in different environments (e.g., in a water box), researchers can study intermolecular interactions like hydrogen bonds and van der Waals forces. dovepress.comdntb.gov.ua The analysis of the Radial Distribution Function (RDF) from MD simulations can reveal the probability of finding other atoms at a certain distance from the molecule, offering insights into solvation shells and specific interaction sites. dovepress.com

Quantum Chemical Analysis of Bonding and Aromaticity within the Tetrahydronaphthalene System

Quantum chemical methods are employed to perform in-depth analyses of the chemical bonds and electronic structure within a molecule. For this compound, these analyses can clarify the nature of bonding, hyperconjugative interactions, and the degree of aromaticity in the tetrahydronaphthalene system.

Natural Bond Orbital (NBO) analysis is a key technique used to study charge transfer, and donor-acceptor interactions within the molecule. nih.govnih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can stabilize the molecule. For instance, hyperconjugative interactions involving σ and lone pair orbitals can explain conformational patterns and stability. nih.govnih.gov NBO analysis can also reveal the nature of hydrogen bonds, quantifying their strength and contribution to molecular stability. chemrxiv.org

The tetrahydronaphthalene moiety consists of a fused benzene (B151609) ring and a saturated cyclohexane (B81311) ring. While the benzene part is clearly aromatic, quantum chemical calculations can quantify this aromaticity through indices like the Nucleus-Independent Chemical Shift (NICS). This analysis helps to understand the electronic effects of the fused aliphatic ring and the N-cyclopropyl substituent on the aromatic system. Understanding the double-bond character and electronic distribution within the cyclic system is crucial for predicting its reactivity and properties. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) Using Ab Initio Methods

Ab initio (from first principles) quantum chemistry methods are highly accurate for predicting spectroscopic parameters. For this compound, these methods can calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which are essential for structural elucidation.

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used ab initio approach for calculating NMR chemical shifts. modgraph.co.uknih.govmodgraph.co.uk By performing these calculations, often at the DFT level (e.g., B3LYP/6-311++G(d,p)), a theoretical NMR spectrum can be generated. nih.govresearchgate.net Comparing these predicted shifts with experimental data helps in the definitive assignment of signals in ¹H and ¹³C NMR spectra. The accuracy of these predictions is typically high, with root-mean-square errors often around 0.2 ppm for proton shifts, although larger deviations can occur for protons attached to heteroatoms like nitrogen. modgraph.co.uknih.gov

Similarly, ab initio methods can be used to compute the vibrational frequencies corresponding to the normal modes of the molecule. nih.govresearchgate.net These calculated frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra. nih.gov This comparison aids in the assignment of spectral bands to specific molecular motions, such as C-H stretches, N-H bends, and ring vibrations, providing a detailed picture of the molecule's vibrational dynamics. researchgate.net

| Proton Environment (¹H) | Predicted Chemical Shift (δ, ppm) (Illustrative) | Carbon Environment (¹³C) | Predicted Chemical Shift (δ, ppm) (Illustrative) |

| Aromatic C-H | 7.10 - 7.35 | Aromatic C (quaternary) | 135.0 - 138.0 |

| Aromatic C-H | 7.00 - 7.15 | Aromatic C-H | 125.0 - 130.0 |

| C1-H (methine) | 3.95 | C1 (methine) | 58.5 |

| Aliphatic C-H (benzylic) | 2.70 - 2.90 | Aliphatic C (benzylic) | 30.0 |

| Aliphatic C-H | 1.80 - 2.05 | Aliphatic C | 28.5 |

| Aliphatic C-H | 1.65 - 1.80 | Aliphatic C | 20.5 |

| Cyclopropyl (B3062369) C-H (methine) | 2.15 | Cyclopropyl C (methine) | 32.0 |

| Cyclopropyl C-H (methylene) | 0.40 - 0.65 | Cyclopropyl C (methylene) | 5.5 |

| N-H | 1.50 |

Derivatization and Chemical Modification Strategies of N Cyclopropyl 1,2,3,4 Tetrahydronaphthalen 1 Amine

Functionalization of the Aromatic and Aliphatic Rings for Novel Analog Generation

The tetrahydronaphthalene core of N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine offers two distinct regions for chemical modification: the fused aromatic benzene (B151609) ring and the saturated aliphatic cyclohexane (B81311) ring. Strategies for functionalizing these rings are essential for generating diverse libraries of novel analogs.

The aromatic ring is amenable to electrophilic aromatic substitution reactions. The precise location of substitution is directed by the activating effect of the aliphatic ring and the deactivating, meta-directing influence of the protonated amino group under acidic conditions. Common functionalization reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation. For instance, selective bromination at the 5-position of a related tetrahydronaphthalene system has been demonstrated, which can then be used as a handle for further modifications, such as Suzuki coupling reactions. nih.gov The synthesis of polysubstituted arenes is a non-trivial challenge, but methods like the palladium/norbornene (Pd/NBE) cooperative catalysis have been developed to overcome limitations such as the "meta constraint", allowing for the regioselective preparation of 1,2,3,4-tetrasubstituted arenes. nih.gov

Functionalization of the aliphatic ring is less straightforward due to the lower reactivity of sp³ C-H bonds. However, radical-based reactions or oxidation can introduce functional groups. For example, benzylic oxidation at the C-4 position could introduce a carbonyl or hydroxyl group, providing a new point for derivatization. While not directly reported for this specific molecule, such strategies are common for similar saturated ring systems. Aliphatic rings like cyclopropanes and cyclobutanes are often used in medicinal chemistry to introduce rigidity and defined vectors for pendant functionality. nih.gov

| Ring System | Reaction Type | Potential Reagents | Potential Outcome |

|---|---|---|---|

| Aromatic Ring | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Introduction of a bromine atom for subsequent cross-coupling reactions. nih.gov |

| Aromatic Ring | Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group, which can be reduced to an amine. |

| Aromatic Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst | Formation of a new C-C bond at a halogenated position. nih.gov |

| Aliphatic Ring | Benzylic Oxidation | KMnO₄ or CrO₃ | Introduction of a ketone or carboxylic acid at the C-4 position. |

Transformations at the Amine Nitrogen and Cyclopropyl (B3062369) Moiety

The secondary amine and the cyclopropyl group are key features of the molecule that provide prime opportunities for chemical modification.

The amine nitrogen is a versatile functional group that can undergo a variety of transformations, most notably N-acylation and N-alkylation. N-acylation is a widely used method for forming amide bonds and can be achieved using various acylating agents like acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. researchgate.net This transformation can introduce a wide array of substituents, significantly altering the molecule's properties. N-alkylation can introduce different alkyl or aryl groups, though controlling selectivity to avoid over-alkylation can be challenging. Reductive amination is another key strategy for forming N-C bonds.

The cyclopropyl group, while generally stable, possesses inherent ring strain that can be exploited in certain chemical transformations. longdom.org Cyclopropylamines can undergo CYP-mediated oxidation, which can lead to reactive ring-opened intermediates. hyphadiscovery.com While often studied in the context of metabolism, these pathways hint at synthetic possibilities for ring-opening reactions under specific oxidative conditions. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to standard oxidative metabolism, but its unique electronic properties can be leveraged for specific chemical modifications. hyphadiscovery.com Synthetic strategies can also involve replacing the cyclopropyl ring with other small aliphatic rings or groups like a gem-dimethyl group to explore structural-activity relationships. nih.govhyphadiscovery.com

| Moiety | Transformation | Typical Reagents | Product Type |

|---|---|---|---|

| Amine Nitrogen | N-Acylation | Acetyl chloride, Benzoyl chloride, Carboxylic acid + HATU | Amide researchgate.netnih.gov |

| Amine Nitrogen | N-Alkylation | Alkyl halides (e.g., methyl iodide) | Tertiary amine |

| Cyclopropyl Moiety | Oxidative Ring Opening | CYP-mimicking systems | Ring-opened products (e.g., aldehydes, ketones) hyphadiscovery.com |

| Cyclopropyl Moiety | Substitution (as a bioisostere) | Multi-step synthesis | Analog with a different small ring (e.g., cyclobutane) nih.gov |

Synthesis of Advanced Chemical Probes and Ligands Derived from this compound (excluding biological activity/efficacy)

Building upon the fundamental derivatization strategies, more complex chemical probes and ligands can be synthesized. These advanced molecules often incorporate reporter groups, reactive functionalities for covalent labeling, or complex side chains designed for specific molecular recognition studies.

The synthesis of such probes often involves multi-step sequences. A common approach is to first install a functional group handle, such as a halogen or a boronic ester, on the aromatic ring via methods described in section 6.1. This handle can then be used in cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions, to attach more complex fragments. nih.gov For example, a bromo-substituted derivative could be coupled with a boronic acid-containing fluorophore to create a fluorescent probe.

Amide coupling reactions at the nitrogen atom are also a powerful tool for introducing complex functionalities. nih.gov Carboxylic acids containing biotin (B1667282) (for affinity purification), photo-cross-linkers (like benzophenones or diazirines), or radiolabel precursors can be coupled to the amine to generate sophisticated chemical biology tools. nih.gov The synthesis of such probes requires careful planning to ensure compatibility of the reagents and reaction conditions with the various functional groups present in the molecule.

Stereocontrolled Derivatization and Exploration of Stereoisomeric Series

This compound possesses a stereocenter at the C-1 position where the amine is attached. Therefore, it exists as a pair of enantiomers, (R)- and (S)-. The spatial arrangement of the substituents at this chiral center is critical, and synthetic strategies that can control this stereochemistry are highly valuable.

Stereocontrolled synthesis can be achieved in several ways. One approach is to start with a chiral precursor. For example, a chiral tetralone could undergo stereoselective reductive amination to yield a specific enantiomer of the final product. nih.gov Asymmetric catalysis is another powerful tool for establishing the desired stereochemistry.

Alternatively, a racemic mixture of the amine can be synthesized and then resolved into its individual enantiomers. This can be accomplished through classical resolution using a chiral acid to form diastereomeric salts that can be separated by crystallization, or by using chiral chromatography techniques such as preparative chiral supercritical fluid chromatography (SFC). nih.gov

Once the enantiomers are separated, they can be subjected to the derivatization reactions described previously. This allows for the exploration of stereoisomeric series of compounds, where the effect of the absolute configuration at C-1 on the molecule's properties can be systematically studied. The development of stereocontrolled total chemical synthesis is crucial for the validation and assignment of complex molecular structures. nih.gov

N Cyclopropyl 1,2,3,4 Tetrahydronaphthalen 1 Amine in Advanced Organic Synthesis and Catalysis

Utilization as a Chiral Building Block or Intermediate in Complex Molecule Synthesis

Chiral amines are invaluable starting materials and intermediates in the synthesis of complex, biologically active molecules. nih.gov The enantiopure forms of compounds like N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine could theoretically serve as versatile chiral building blocks. The tetrahydronaphthalene framework offers a rigid, three-dimensional scaffold, while the primary amine provides a reactive handle for a wide array of chemical transformations.

The synthesis of potent serotonin-norepinephrine-dopamine reuptake inhibitors, such as the PRC200-SS derivatives, often involves complex chiral amine intermediates. mdpi.com Although direct use of this compound is not specified, the synthesis of analogous structures relies on stereoselective methods to create precursors with multiple stereocenters. mdpi.com For instance, the preparation of enantioenriched 1,3-amino alcohols, which are common motifs in pharmaceuticals, is a significant challenge in stereoselective synthesis. mdpi.com A chiral amine with the structural features of this compound could potentially be incorporated into such targets, imparting specific stereochemistry and physicochemical properties.

The cyclopropyl (B3062369) group itself is a desirable feature in medicinal chemistry, known to enhance metabolic stability and receptor affinity. researchgate.net Therefore, incorporating the N-cyclopropyl-tetralin amine scaffold could be a strategy in drug discovery to create novel analogs of existing therapeutic agents.

Application as a Ligand or Organocatalyst in Stereoselective Reactions

Chiral amines are frequently employed as ligands for transition-metal catalysts or as organocatalysts themselves in asymmetric synthesis. mdpi.com They can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, or they can activate substrates through the formation of chiral iminium ions. mdpi.com

The structure of this compound is suitable for such applications. The nitrogen atom's lone pair of electrons can coordinate to transition metals, making it a potential chiral ligand for reactions like asymmetric hydrogenation, allylation, or cyclopropanation. escholarship.orgnih.gov The steric bulk of the tetralin and cyclopropyl groups would play a crucial role in creating a well-defined chiral pocket to induce high levels of enantioselectivity.

As an organocatalyst, this primary amine could react with α,β-unsaturated aldehydes or ketones to form transient iminium ions. mdpi.com This activation mode is central to a wide range of enantioselective transformations, including Michael additions, Diels-Alder reactions, and Friedel-Crafts alkylations. While specific studies employing this compound as a catalyst have not been identified, its structural similarity to other successful chiral primary amine catalysts suggests its potential utility in this area.

Development of Novel Synthetic Methodologies Enabled by this compound

A specific chemical compound can enable new synthetic methodologies if its unique reactivity allows for transformations that are otherwise difficult to achieve. For this compound, its distinct combination of a rigid bicyclic structure and a reactive cyclopropylamine (B47189) moiety could potentially be exploited.

For example, reactions involving the ring-opening of the cyclopropyl group can lead to the formation of more complex acyclic structures. If catalyzed or directed by another functional group on the tetralin core, this could form the basis of a novel synthetic method for producing polysubstituted alkenyl amines or nitriles with high stereoselectivity. However, there is no current research detailing such a methodology specifically enabled by this compound.

Explorations in Divergent Synthesis Utilizing the this compound Scaffold

Divergent synthesis is a powerful strategy where a common intermediate is converted into a library of structurally diverse compounds. The this compound scaffold is theoretically a good candidate for such an approach.

The primary amine can be readily derivatized through acylation, alkylation, reductive amination, or arylation to introduce a wide range of substituents. Simultaneously, the aromatic ring of the tetralin core can be functionalized through electrophilic aromatic substitution reactions. This dual reactivity would allow for the creation of a diverse library of compounds from a single chiral precursor. Furthermore, transformations involving the cyclopropyl ring could provide another axis of diversification. Despite this potential, specific examples of divergent synthesis starting from this compound are not documented in the reviewed literature.

Q & A

Q. What synthetic methodologies are commonly used for preparing N-cyclopropyl-1,2,3,4-tetrahydronaphthalen-1-amine?

The synthesis typically involves reductive amination or nucleophilic substitution to introduce the cyclopropyl group. For example, lithium aluminum hydride (LiAlH4) is used for reducing imine intermediates, while triethylamine acts as a base to optimize reaction conditions. Solvents like tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates . Purification is achieved via column chromatography with hexane/ethyl acetate gradients (e.g., 2:1 ratio) to isolate the product in yields ranging from 58% to 75% .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation relies on <sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy to confirm hydrogen and carbon environments. For instance, cyclopropyl protons appear as distinct multiplet signals between δ 0.5–1.5 ppm, while aromatic protons in the tetrahydronaphthalene moiety resonate at δ 6.5–7.5 ppm . High-resolution mass spectrometry (HRMS) and HPLC (e.g., MeOH:EtOH:Hexanes = 5:5:85, 10 mL/min flow rate) further verify purity and molecular weight .

Q. What purification techniques are effective for isolating enantiomers of this compound?

Chiral resolution is achieved using preparative HPLC with polar organic mobile phases (e.g., methanol/ethanol/isopropanol/hexanes mixtures) or chiral stationary phases. Enantiomeric excess (ee) is determined by comparing retention times (t1 and t2) of separated peaks . For example, trans-4-cyclohexyl derivatives show baseline separation at 15.3 and 17.2 minutes under specific conditions .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Contaminated clothing should be removed immediately, and exposed skin/eyes rinsed with water for ≥15 minutes. Inhalation requires moving to fresh air and administering oxygen if necessary. Ingestion mandates medical consultation without inducing vomiting. Safety data sheets (SDS) should be consulted for hazard-specific first aid .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized?

Chiral auxiliaries like tert-butanesulfinyl imines enable stereochemical control during cyclopropane introduction. For example, (SS)-configured imines yield enantiomers with specific optical rotations ([α]D = +50.6° in CH2Cl2). Column chromatography (hexane/EtOAc) isolates enantiomers with ≥95% ee, as validated by chiral HPLC .

Q. What computational methods predict the biological activity of halogenated analogs of this compound?

Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) and steric effects of substituents. For instance, bromine or iodine substituents increase lipophilicity (logP) and enhance membrane permeability, while chlorine improves metabolic stability. These predictions align with in vitro antineoplastic activity assays .

Q. How do substituents on the tetrahydronaphthalene ring influence pharmacological properties?

Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:

Q. What catalytic strategies improve yields in large-scale syntheses?

Heterogeneous catalysts like UiO-FeBr (a metal-organic framework) facilitate C–N bond formation with 41% yield in hydroamination reactions. Optimized conditions include 0.1 mmol substrate, 4 μmol Fe catalyst, and 0.5 mL cyclohexene at 80°C .

Q. How can contradictions in spectral data during structural elucidation be resolved?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves ambiguities in NMR assignments. For example, conflicting NOE signals in crowded aromatic regions are clarified by crystal structure-derived torsion angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.